3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine
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Overview
Description
Alanylclavam is an organonitrogen compound and a member of furans.
Scientific Research Applications
Synthetic Strategies and Pharmacological Applications
Cyclic compounds, including those with oxo and aza groups, play a significant role in medicinal chemistry due to their diverse biological activities. Research has highlighted synthetic strategies and pharmacological applications of related heterocyclic compounds, which may provide a foundation for understanding the applications of "3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine" (Ghosh et al., 2015).
Ugi and Ugi-Type Reactions in Synthesis
The Ugi four-component reactions (U-4CRs) and Joullié-Ugi three-component reactions (JU-3CRs) are critical for synthesizing pseudopeptides and peptide moieties connected to N-heterocyclic motifs, which are found in many natural products and pharmaceutical compounds. These synthetic methodologies may be relevant for the synthesis and application of complex compounds like "3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine" (Nazeri et al., 2020).
Alanine Racemase Inhibitors
Research on alanine racemase, an enzyme involved in bacterial cell wall synthesis, reveals the importance of cyclic and heterocyclic compounds as enzyme inhibitors. This research may offer insights into the biochemical roles and potential therapeutic applications of related compounds (Azam & Jayaram, 2015).
β-Alanine and Plant Metabolism
Studies on β-alanine, a non-proteinogenic amino acid, highlight its role in plant stress responses, lignin biosynthesis, and ethylene production. Research in this area could inform the biological functions and applications of structurally related compounds in plants (Parthasarathy et al., 2019).
Catalytic Synthesis of Heterocyclic Compounds
Research on the catalytic synthesis of heterocyclic compounds, including oxazole derivatives, underscores the importance of cyclic and heterocyclic scaffolds in developing pharmaceuticals and agrochemicals. This research can provide a context for the synthesis and potential applications of "3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine" (Shinde et al., 2022).
properties
CAS RN |
74758-63-7 |
---|---|
Product Name |
3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine |
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid |
InChI |
InChI=1S/C8H12N2O4/c9-5(8(12)13)1-4-3-10-6(11)2-7(10)14-4/h4-5,7H,1-3,9H2,(H,12,13)/t4-,5-,7-/m0/s1 |
InChI Key |
KCAIYJDHLVYANU-VPLCAKHXSA-N |
Isomeric SMILES |
C1[C@H]2N(C1=O)C[C@@H](O2)C[C@@H](C(=O)O)N |
SMILES |
C1C2N(C1=O)CC(O2)CC(C(=O)O)N |
Canonical SMILES |
C1C2N(C1=O)CC(O2)CC(C(=O)O)N |
Other CAS RN |
74758-63-7 |
synonyms |
3-(7-oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine Ro 22-5417 Ro-22-5417 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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